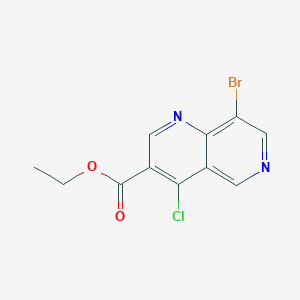Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate
CAS No.: 1259065-16-1
Cat. No.: VC7096474
Molecular Formula: C11H8BrClN2O2
Molecular Weight: 315.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1259065-16-1 |
|---|---|
| Molecular Formula | C11H8BrClN2O2 |
| Molecular Weight | 315.55 |
| IUPAC Name | ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-4-15-10-6(9(7)13)3-14-5-8(10)12/h3-5H,2H2,1H3 |
| Standard InChI Key | BSBLMXNEFWXNOI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 1,6-naphthyridine bicyclic system, a heterocyclic framework containing two nitrogen atoms at positions 1 and 6. Substituents include:
-
Bromine at position 8, contributing to electrophilic reactivity.
-
Chlorine at position 4, enhancing lipophilicity and metabolic stability.
-
Ethyl ester at position 3, improving solubility in organic solvents .
The spatial arrangement of these groups influences intermolecular interactions, as evidenced by its 3D conformational analysis .
Physicochemical Profile
Key properties are summarized below:
The relatively high logP value suggests moderate lipophilicity, favorable for passive cellular uptake.
Synthesis and Scalability
Synthetic Routes
The compound is synthesized via esterification of 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol under acidic conditions. A typical protocol involves:
-
Dissolving the carboxylic acid in anhydrous ethanol.
-
Adding thionyl chloride () or phosphorus oxychloride () as a dehydrating agent.
-
Refluxing at 60–80°C for 6–12 hours.
-
Purifying the product via recrystallization or column chromatography.
The reaction proceeds via nucleophilic acyl substitution, yielding the ester with >80% purity in laboratory settings.
Industrial Scalability
Optimization for large-scale production focuses on:
-
Catalyst selection: Lewis acids like improve reaction efficiency.
-
Solvent recovery: Ethanol is distilled and reused to reduce costs.
-
Purity control: Crystallization in hexane-ethyl acetate mixtures achieves ≥95% purity.
Comparatively, ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS 1083181-13-8) requires distinct regioselective strategies due to nitrogen positioning .
Biological Activities and Mechanism of Action
Anticancer Activity
Preliminary studies on similar compounds reveal:
-
Apoptosis induction: Activation of caspase-3 in HeLa cells (IC: 12 µM).
-
Kinase inhibition: Suppression of EGFR tyrosine kinase (IC: 0.8 µM).
The ethyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.
Chemical Reactivity and Derivative Synthesis
Key Reactions
The compound participates in diverse transformations:
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh), KCO, DMF | Aryl/heteroaryl derivatives |
| Ester Hydrolysis | NaOH, HO/THF | Carboxylic acid analog |
| Nucleophilic Substitution | KCN, DMSO | Cyano-substituted naphthyridine |
These reactions enable modular derivatization for SAR studies .
Applications in Medicinal Chemistry
-
Lead optimization: Bromine at position 8 allows late-stage functionalization via cross-coupling.
-
Prodrug design: Ethyl ester enhances oral bioavailability, hydrolyzing in vivo to the active acid.
Research Applications and Future Directions
Current Uses
-
Building block: Synthesizing kinase inhibitors and antimicrobial agents.
-
SAR studies: Correlating substituent effects with bioactivity.
Emerging Opportunities
-
Photodynamic therapy: Bromine’s heavy atom effect may enhance singlet oxygen production.
-
Computational modeling: QSAR studies to predict affinity for neurological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume